molecular formula C9H6F6O B1347294 2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol CAS No. 721-36-8

2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol

Cat. No.: B1347294
CAS No.: 721-36-8
M. Wt: 244.13 g/mol
InChI Key: BSMNENKVFMPEGA-UHFFFAOYSA-N
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Description

Product Overview 2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol is a high-purity fluorinated ethanol derivative supplied for laboratory research use. This compound is characterized by the presence of two trifluoromethyl groups, which significantly influence its physicochemical properties, making it a valuable intermediate in synthetic chemistry . The product is provided with a documented purity of up to 98% and is assigned CAS Number 721-36-8 . Research Applications and Value This compound serves as a key chiral building block in organic synthesis and medicinal chemistry research. The steric and electronic properties imparted by the fluorine atoms make it a valuable motif for developing more complex molecules with potential biological activity. Its primary research value lies in its use as a precursor for the synthesis of pharmaceuticals and agrochemicals. The (S)-enantiomer of this compound (CAS 80446-62-4) is also available for studies requiring stereochemical specificity . Handling and Safety This chemical requires careful handling in a controlled laboratory environment. It is classified with the signal word "Warning" and carries hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers must use appropriate personal protective equipment (PPE), including gloves and eye/face protection, and work only in a well-ventilated area . Regulatory and Use Information This product is strictly labeled For Research Use Only (RUO). It is not intended for diagnostic or therapeutic purposes, nor for use in humans or animals. Please refer to the Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information before use.

Properties

IUPAC Name

2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F6O/c10-8(11,12)6-3-1-2-5(4-6)7(16)9(13,14)15/h1-4,7,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMNENKVFMPEGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40288380
Record name 2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40288380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

721-36-8
Record name 721-36-8
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Record name 2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40288380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol (commonly referred to as TFE) is a fluorinated organic compound with significant implications in medicinal chemistry and pharmacology. Its unique trifluoromethyl groups enhance its biological activity and pharmacokinetic properties, making it a subject of interest in drug design and development.

  • Chemical Formula : C₉H₆F₆O
  • Molecular Weight : 244.14 g/mol
  • IUPAC Name : 2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethanol
  • Boiling Point : 204.3 °C
  • Density : 1.432 g/cm³
PropertyValue
Chemical FormulaC₉H₆F₆O
Molecular Weight244.14 g/mol
Boiling Point204.3 °C
Density1.432 g/cm³
Flash Point77.4 °C

The trifluoromethyl group is known to influence the biological activity of compounds significantly. In TFE, the presence of multiple trifluoromethyl groups enhances lipophilicity and metabolic stability, which can lead to increased potency against various biological targets.

Antidepressant Activity

Research indicates that compounds containing trifluoromethyl groups can inhibit serotonin uptake, suggesting potential antidepressant properties. For instance, studies have shown that the incorporation of a trifluoromethyl group in phenolic structures can increase the potency of serotonin reuptake inhibitors by several folds compared to their non-fluorinated counterparts .

Antiviral Properties

TFE has been explored for its antiviral activity, particularly against retroviruses. The trifluoromethyl moiety contributes to the compound's ability to interact with viral enzymes, potentially inhibiting their function . A study highlighted that similar fluorinated compounds exhibited significant inhibition of reverse transcriptase enzymes, which are critical in the replication of retroviruses .

Anti-inflammatory Effects

Fluorinated compounds have also been reported to exhibit anti-inflammatory properties. TFE's structural characteristics may allow it to modulate inflammatory pathways effectively. In vitro studies demonstrated that related compounds could inhibit pro-inflammatory cytokines and reduce edema in animal models .

Study 1: Serotonin Uptake Inhibition

A comparative study on various fluorinated phenolic compounds revealed that TFE showed a marked increase in serotonin uptake inhibition compared to non-fluorinated analogs. The mechanism was attributed to enhanced binding affinity due to the electron-withdrawing nature of the trifluoromethyl groups .

Study 2: Antiviral Activity Assessment

In a laboratory setting, TFE was tested against HIV-1 reverse transcriptase. The compound demonstrated IC50 values comparable to established antiviral agents, indicating its potential as a therapeutic agent in retroviral infections .

Study 3: Anti-inflammatory Evaluation

In an animal model of inflammation, TFE exhibited a significant reduction in paw edema when administered at varying doses. The results indicated a dose-dependent response with an optimal concentration yielding over 70% inhibition of inflammation markers compared to control groups .

Comparison with Similar Compounds

2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethanone

  • Structure : Replaces the hydroxyl (-OH) group with a ketone (=O).
  • Properties : Higher lipophilicity (logP) due to the absence of the polar -OH group. Molecular weight: 242.12 g/mol; purity: 97% .
  • Reactivity : The ketone is more reactive in nucleophilic additions compared to the alcohol, which participates in hydrogen bonding and esterification.

2-{[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]thio}ethan-1-ol

  • Structure : Substitutes the hydroxyl oxygen with sulfur and adds fluorine atoms to the phenyl ring.
  • Properties : Melting point: 16–17°C; boiling point: 83–85°C (2 Torr); molecular formula: C₉H₅F₇OS. The sulfur atom increases molecular weight (293.99 g/mol) and alters solubility in polar solvents .
  • Synthesis: Prepared via nucleophilic substitution between perfluorotoluene and 2-mercaptoethanol (97% yield) .

Substitution Pattern and Halogenation Effects

2-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethan-1-ol

  • Structure : Dichloro substituents at the 2- and 6-positions of the phenyl ring.
  • Properties : Yellow oil; synthesized in 99% yield. The chlorine atoms enhance electrophilicity, favoring reactions like Friedel-Crafts alkylation .
  • Comparison : The dichloro analog exhibits lower thermal stability than the target compound due to increased steric hindrance.

1-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-one

  • Structure : Chlorine at the 3-position and trifluoromethyl at the 5-position.
  • Synthesis : Prepared via Grignard reaction (58% yield) .
  • Reactivity : The ketone group and chlorine substitution make it a versatile intermediate for cross-coupling reactions.

Amino and Heterocyclic Derivatives

2-{[4-Fluoro-3-(trifluoromethyl)phenyl]amino}ethan-1-ol

  • Structure: Amino (-NH-) group replaces the hydroxyl oxygen.
  • Properties: Molecular weight: 223.17 g/mol; CAS 1248184-67-8. The amino group enhances solubility in aqueous media but reduces thermal stability .

(S)-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol

  • Structure: Chiral amino alcohol with fluorine at the 3-position.
  • Properties : Molecular weight: 223.17 g/mol; CAS 1213918-01-3. The stereochemistry influences biological activity, making it relevant in drug development .

Simplified Fluorinated Alcohols

2,2,2-Trifluoroethanol

  • Structure : Lacks the aromatic trifluoromethylphenyl group.
  • Properties : Boiling point: 73–75°C; CAS 75-89-6. Simpler structure results in higher volatility and acute toxicity (LD₅₀: 240 mg/kg in rats) .
  • Comparison : The target compound’s aromatic ring provides rigidity and reduces volatility, enhancing suitability for solid-phase synthesis.

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting/Boiling Point Key Functional Groups Yield/Purity Reference
This compound C₉H₆F₆O 244.14 Not reported -OH, -CF₃ 99.999% purity
2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethanone C₉H₄F₆O 242.12 Not reported =O, -CF₃ 97% purity
2-{[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]thio}ethan-1-ol C₉H₅F₇OS 293.99 16–17°C (mp), 83–85°C (bp) -SH, -CF₃ 97% yield
2-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethan-1-ol C₉H₇Cl₂F₃O 265.06 Oil -OH, -Cl, -CF₃ 99% yield
2,2,2-Trifluoroethanol C₂H₃F₃O 100.04 73–75°C (bp) -OH, -CF₃ 99% purity

Preparation Methods

Grignard Reagent Formation and Acylation

A common and efficient method involves the formation of a Grignard reagent from a trifluoromethyl-substituted aryl halide, followed by reaction with an acylating agent such as acetic anhydride.

  • Step 1: Formation of Arylmagnesium Bromide

    The aryl bromide, specifically 3-(trifluoromethyl)bromobenzene, is reacted with magnesium in tetrahydrofuran (THF) to form the corresponding Grignard reagent.

    • Reaction temperature is carefully controlled between 0 and 35°C to manage the exothermic nature of the reaction.
    • The reaction is typically complete within 2 to 5 hours.
    • Iodine flakes or ethyl bromide may be used as initiators to facilitate magnesium activation.
  • Step 2: Acylation with Acetic Anhydride

    The freshly prepared Grignard reagent is added slowly to a cooled solution of acetic anhydride (temperature maintained below 5°C, preferably between -10 to -15°C) to form the trifluoromethyl-substituted acetophenone.

    • Excess acetic anhydride is used to drive the reaction to completion.
    • After reaction, the mixture is quenched with cold water and neutralized with a base such as sodium hydroxide to hydrolyze excess acetic anhydride.
    • The product is extracted with an organic solvent (e.g., tert-butyl methyl ether), washed, and purified by distillation or crystallization.

Yields and Purity:

  • The process yields the ketone intermediate in high purity and good yield (typically above 75%).
  • The reaction conditions are optimized to minimize side products such as dibromo or dehalogenated species.

Table 1: Summary of Ketone Intermediate Preparation Conditions

Parameter Conditions Notes
Aryl halide 3-(trifluoromethyl)bromobenzene Purity > 93%
Solvent Tetrahydrofuran (THF) Anhydrous
Magnesium activation Iodine flakes or ethyl bromide Initiates Grignard formation
Temperature (Grignard) 0 to 35°C Controlled to manage exotherm
Acylating agent Acetic anhydride (excess) Cooled to -10 to -15°C during addition
Quenching base Sodium hydroxide pH > 10 for effective hydrolysis
Extraction solvent tert-Butyl methyl ether For product isolation
Yield 75-85% High purity ketone obtained

Reduction of Ketone to 2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol

The ketone intermediate is converted to the target alcohol by reduction. Several methods are reported:

Catalytic Hydrogenation

  • Catalysts such as platinum oxide (PtO2) or Raney nickel are used under hydrogen atmosphere.
  • Careful choice of catalyst is critical to avoid unwanted saturation of the aromatic ring.
  • For example, PtO2 may cause phenyl ring saturation and is avoided in some cases.
  • Raney nickel is preferred for selective ketone reduction.

Hydride Reducing Agents

  • Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for selective reduction of the ketone to the alcohol.
  • These reagents provide mild and efficient reduction conditions.
  • The reaction is typically performed in protic solvents such as methanol or ethanol.

Table 2: Reduction Methods for Ketone to Alcohol

Method Reagents/Catalysts Conditions Notes
Catalytic hydrogenation PtO2 or Raney nickel H2 atmosphere, mild temp Avoid PtO2 if aromatic saturation risk
Hydride reduction NaBH4 or LiAlH4 Room temp, protic solvent Selective ketone reduction

Alternative Synthetic Routes and Research Findings

  • Some research explores the use of trifluoroacetaldehyde derivatives and nitroalkanes under basic conditions to form trifluoromethyl-substituted alcohols via C–C bond formation, followed by reduction steps. This method is more complex and less direct but useful for analog synthesis.

  • Processes involving oximation and subsequent reduction of trifluoromethyl acetophenone oximes have been developed to improve purity and yield of intermediates related to this compound.

  • Industrial patents emphasize the importance of temperature control, reagent purity, and stepwise addition to optimize yield and minimize impurities.

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